NVS-PAK1-1 is a potent allosteric inhibitor specifically designed to target the p21-activated kinase 1 (PAK1). It exhibits a remarkable selectivity for PAK1 over its closely related isoform, PAK2, with an inhibitory concentration (IC50) of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1 . This compound is characterized by a dibenzodiazepine scaffold, which is relatively uncommon among kinase inhibitors. Its binding mechanism involves interaction with a pocket formed in the DFG-out conformation of PAK1, which is distinct from the traditional ATP-binding site .
NVS-PAK1-1 operates primarily through competitive inhibition, indirectly competing with ATP binding due to its unique binding conformation. The compound has been shown to inhibit the autophosphorylation of PAK1 at serine 144 and also affects downstream signaling pathways by inhibiting phosphorylation of MEK1 at serine 289 . The chemical structure of NVS-PAK1-1 is given by the formula C23H25ClF3N5O, with a molecular weight of approximately 479.93 g/mol .
NVS-PAK1-1 has demonstrated significant biological activity in various preclinical models. In studies involving pancreatic cancer cell lines, it effectively inhibits PAK1 autophosphorylation and downstream signaling pathways, contributing to reduced cell proliferation and tumor growth . Additionally, its selective inhibition of PAK1 over PAK2 suggests potential therapeutic benefits in conditions where PAK1 is implicated as an oncogenic driver, such as in certain types of tumors .
The synthesis of NVS-PAK1-1 involves multiple steps that typically include:
NVS-PAK1-1 is primarily utilized in research settings to study the role of PAK1 in various biological processes and diseases. Its applications include:
Interaction studies have confirmed that NVS-PAK1-1 selectively binds to PAK1 without significantly affecting other kinases. It has been profiled against a panel of 442 kinases, demonstrating exquisite selectivity with minimal off-target effects . This specificity allows for more targeted therapeutic strategies while reducing potential side effects associated with broader kinase inhibition.
Several compounds share structural or functional similarities with NVS-PAK1-1. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Selectivity | IC50 (nM) | Unique Features |
---|---|---|---|---|
NVS-PAC2 | Allosteric Inhibitor | Moderate for PAK2 | 270 (dephosphorylated) | Less selective than NVS-PAK1-1 |
FRAX-1036 | Pan Group A Inhibitor | Non-selective | Varies | Targets both PAK1 and PAK2 |
BJG-05-039 | Bivalent Degrader | High for PAK1 | <5 | Combines NVS-PAK1-1 with lenalidomide for degradation |
GNE-495 | ATP Competitive Inhibitor | Moderate | ~50 | Traditional ATP-binding site inhibitor |
The uniqueness of NVS-PAK1-1 lies in its allosteric inhibition mechanism and its exceptional selectivity for PAK1 over other kinases, making it a valuable tool in cancer research targeting specific signaling pathways associated with tumorigenesis.
NVS-PAK1-1 is a potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor characterized by a unique dibenzodiazepine scaffold [1] [2] [3]. The compound exhibits exceptional selectivity for PAK1 over other protein kinases, representing the first example of a PAK1-selective small molecule inhibitor [4] [5].
The chemical structure of NVS-PAK1-1 is defined by its systematic name: (S)-3-(2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e] [1] [4]diazepin-11-ylamino)-N-isopropylpyrrolidine-1-carboxamide [1] [2] [5]. The compound possesses a molecular formula of C₂₃H₂₅ClF₃N₅O with a molecular weight of 479.93 g/mol [1] [2] [3]. The Chemical Abstracts Service (CAS) registry number is 1783816-74-9, while the MDL number is MFCD30723183 [3] [5].
The structural complexity of NVS-PAK1-1 is reflected in its complexity score of 726, indicating a sophisticated molecular architecture [6]. The compound contains 33 heavy atoms arranged in a configuration that includes a dibenzodiazepine core linked to a pyrrolidine carboxamide moiety [3] [6]. The stereochemistry is defined by a single chiral center at the pyrrolidine ring, resulting in the S-configuration [1] [2].
The physicochemical profile of NVS-PAK1-1 demonstrates favorable drug-like characteristics with specific properties that influence its biological activity and pharmacokinetic behavior. The compound exhibits a predicted boiling point of 697.8 ± 55.0°C and a density of 1.42 ± 0.1 g/cm³ [3]. The predicted pKa value of 14.02 ± 0.40 indicates weak basicity, which affects the compound's ionization behavior under physiological conditions [3].
The lipophilicity of NVS-PAK1-1 is characterized by a LogP value ranging from 4.5 to 5.06, suggesting moderate to high lipophilicity [6] [7]. This property contributes to the compound's membrane permeability but may also influence its metabolic stability. The molecular design incorporates two hydrogen bond donors and six hydrogen bond acceptors, with four rotatable bonds providing conformational flexibility [6] [7].
The topological polar surface area (TPSA) is calculated at 59.97 Ų, which falls within the optimal range for oral bioavailability according to Lipinski's rule of five [8]. The compound maintains a favorable balance between hydrophobic and hydrophilic regions, contributing to its cellular permeability while maintaining sufficient polarity for aqueous solubility in appropriate solvents [3] [6].
NVS-PAK1-1 demonstrates variable solubility across different solvent systems, which is critical for both analytical applications and biological testing. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 47.99-50 mg/mL, equivalent to 100-104 mM [1] [5] [9]. This high solubility in DMSO makes it suitable for preparation of stock solutions for biological assays.
In ethanol, the solubility ranges from 20-100 mg/mL (42-208 mM), providing an alternative organic solvent option [1] [3]. The compound also demonstrates good solubility in N,N-dimethylformamide (DMF) at 50 mg/mL (104 mM) [3]. However, in aqueous buffer systems such as DMF:PBS (pH 7.2) at a 1:1 ratio, the solubility decreases significantly to 0.5 mg/mL (1.04 mM) [3].
Under acidic conditions with 1 equivalent of hydrochloric acid, NVS-PAK1-1 maintains solubility at 47.99 mg/mL (100 mM), suggesting protonation enhances aqueous solubility [5]. This pH-dependent solubility behavior is consistent with the compound's weakly basic nature and can be exploited for formulation strategies.
NVS-PAK1-1 was discovered through a fragment-based screening approach conducted by Novartis, which identified dibenzodiazepine compounds as novel allosteric inhibitors of PAK1 [14] [15]. The initial hit compound 1 served as the starting point for structure-based optimization that ultimately led to the development of NVS-PAK1-1 (compound 3 in the original literature) [14] [15].
The synthetic strategy employed by Novartis focused on optimizing the dibenzodiazepine scaffold, which represents an uncommon structural class among kinase inhibitors [14]. The approach involved systematic modification of various regions of the molecule to improve biochemical potency while maintaining exceptional kinase selectivity [14] [15].
The dibenzodiazepine core structure of NVS-PAK1-1 can be constructed through established synthetic methodologies for seven-membered heterocyclic systems. Traditional synthetic routes to dibenzodiazepines typically involve multistep synthesis processes where substrates containing two amine groups undergo cyclization reactions [16]. However, the specific synthetic pathway used for NVS-PAK1-1 incorporates several key structural modifications that distinguish it from conventional dibenzodiazepines.
The synthesis involves the formation of the tricyclic dibenzodiazepine system followed by strategic substitution at specific positions. The 2-chloro substitution and 8-fluoro substitution on the aromatic rings, along with the 2,2-difluoroethyl group at the 5-position, represent critical modifications that contribute to the compound's selectivity and potency [1] [2] [14].
Recent synthetic methodologies for related dibenzodiazepine derivatives have employed transition metal-catalyzed approaches, including palladium-catalyzed cyclization reactions [17]. These methods offer improved efficiency and selectivity compared to traditional synthetic routes, potentially enabling more efficient preparation of NVS-PAK1-1 and related analogs.
A crucial aspect of the NVS-PAK1-1 synthesis involves the incorporation of the (S)-3-aminopyrrolidine-1-carboxamide moiety, which is essential for the compound's biological activity. The pyrrolidine ring provides the required stereochemistry, while the carboxamide group serves as an attachment point for further modifications [14] [18].
The synthetic approach involves coupling the dibenzodiazepine core with the appropriately protected pyrrolidine derivative, followed by introduction of the isopropyl carboxamide functionality. The stereochemical control at the pyrrolidine center is critical for maintaining the compound's selectivity profile [14].
Co-crystal structures of NVS-PAK1-1 bound to PAK1 (PDB code 4ZJJ) have revealed that the isopropyl urea group is solvent-exposed, making it suitable for further structural modifications [18] [14]. This structural insight has been exploited in the development of proteolysis-targeting chimera (PROTAC) derivatives of NVS-PAK1-1 [18].
The development of NVS-PAK1-1 involved extensive structure-activity relationship (SAR) studies to optimize both potency and selectivity. The initial fragment hit 1 was systematically modified through structure-based drug design, guided by co-crystal structures with PAK1 [14] [15].
Key modifications included the introduction of bulkier hydrophobic substituents at specific positions to improve binding affinity and selectivity. The compound 11, an intermediate in the optimization process, incorporated an ethyl substituent on the aniline nitrogen, resulting in a 3-fold improvement in potency compared to the initial hit [14].
The final optimized structure, NVS-PAK1-1, represents the culmination of these SAR studies, incorporating optimal substituents that maximize PAK1 binding while minimizing off-target effects. The compound demonstrates exceptional selectivity across the kinome, with a selectivity score (S10-score) of 0.003 when tested against 442 kinases [4] [5].
The synthesis of NVS-PAK1-1 presents several technical challenges related to the complexity of the dibenzodiazepine scaffold and the requirement for precise stereochemical control. The incorporation of multiple halogen substituents (chloro and fluoro groups) requires careful synthetic planning to avoid unwanted side reactions [19].
The introduction of the 2,2-difluoroethyl group at the 5-position of the dibenzodiazepine ring represents a particular synthetic challenge, as this modification is crucial for the compound's selectivity over PAK2 [14]. Recent synthetic methodologies for trifluoromethylated dibenzodiazepines may provide alternative approaches for introducing fluorinated substituents [19].
The stereochemical control required for the pyrrolidine moiety necessitates the use of chiral starting materials or asymmetric synthetic methods. The S-configuration is essential for optimal biological activity, and synthetic routes must ensure high enantiomeric purity to maintain the compound's selectivity profile [14].
High-performance liquid chromatography serves as the primary analytical method for purity determination and quality control of NVS-PAK1-1. The compound consistently demonstrates purity levels of ≥98% when analyzed by HPLC, indicating excellent synthetic and purification protocols [1] [3] [9] [20] [10].
HPLC analysis of NVS-PAK1-1 typically employs gradient elution methods with appropriate mobile phase compositions to achieve optimal separation and peak resolution. The analytical conditions must account for the compound's physicochemical properties, including its moderate to high lipophilicity and multiple aromatic systems that provide chromophoric properties for UV detection [20] [10].
Certificate of analysis data from commercial suppliers indicates HPLC purity of 99.96% for specific batches, demonstrating the reproducibility and reliability of the analytical method [10]. The consistency of these results across different suppliers and batches validates the robustness of the HPLC analytical approach for this compound.
Mass spectrometry provides definitive molecular weight confirmation and structural validation for NVS-PAK1-1. The compound's molecular weight of 479.93 g/mol is consistently confirmed through electrospray ionization mass spectrometry (ESI-MS) analysis [1] [2] [3] [9].
The mass spectrometric fragmentation pattern of NVS-PAK1-1 provides valuable structural information, allowing confirmation of the intact molecular structure and identification of characteristic fragment ions. The compound's complex structure, containing multiple heteroatoms and halogen substituents, generates distinctive fragmentation patterns that serve as analytical fingerprints [3] [6].
Advanced mass spectrometry techniques, including high-resolution accurate mass determination, ensure precise molecular weight confirmation and enable detection of potential impurities or degradation products. The analytical data consistently supports the assigned molecular formula of C₂₃H₂₅ClF₃N₅O [3] [6] [8].
Specialized HPLC-MS methods have been developed for pharmacokinetic studies of NVS-PAK1-1 in biological matrices. These analytical approaches require careful sample preparation to extract the compound from complex biological fluids while maintaining analytical precision and accuracy [12] [13].
The pharmacokinetic analytical method employs acidification and liquid-liquid extraction using hexane:ethyl acetate (50:50, v/v) to isolate NVS-PAK1-1 from biological samples [12] [13]. Following solvent evaporation, the residue is reconstituted in a mobile phase consisting of acetonitrile:5 mM ammonium acetate (70:30, v/v) for HPLC separation [12] [13].
The analytical system utilizes an Agilent 1290 HPLC system coupled with an Eksigent Autosampler and an ABSciex 5500 Q-TRAP mass spectrometer for sensitive and specific detection [12] [13]. This sophisticated instrumental setup enables quantitative determination of NVS-PAK1-1 concentrations in serum and tissue samples with appropriate precision and accuracy for pharmacokinetic studies.
Beyond routine analytical techniques, NVS-PAK1-1 has been characterized using advanced structural validation methods, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. NMR analysis provides detailed structural confirmation through ¹H and ¹³C spectra that validate the compound's molecular architecture [10].
X-ray crystallography has been particularly valuable for understanding the binding mode of NVS-PAK1-1 and related compounds. Co-crystal structures with PAK1 (PDB codes 4ZLO, 4ZJJ, and 4ZJI) have provided detailed insights into the allosteric binding site and the molecular interactions responsible for the compound's selectivity [14] [15] [21].
These structural studies have revealed that NVS-PAK1-1 binds to a novel allosteric site beneath the αC-helix in the DFG-out conformation of PAK1, which explains its unique selectivity profile compared to ATP-competitive inhibitors [14] [15]. The crystallographic data has been instrumental in guiding further optimization efforts and understanding the structure-activity relationships.
Specialized analytical methods have been developed for measuring the biological activity of NVS-PAK1-1 against its target kinase. The Caliper kinase activity assay represents the primary method for determining IC₅₀ values and assessing compound potency [11] [22].
The Caliper assay is performed in 384-well microtiter plates with compounds tested as 8-point dose response curves [11] [22]. The assay protocol involves pre-incubation of NVS-PAK1-1 with PAK1 enzyme solution at 30°C for 60 minutes, followed by addition of peptide substrate and ATP solution [11] [22]. After a 60-minute reaction period at 30°C, the reactions are terminated with stop solution, and product formation is measured using microfluidic mobility shift technology [11] [22].
Additional kinase selectivity screening employs the DiscoveRx KinomeScan platform, which tests compounds at 10 μM concentration against a panel of 442 kinases [4] [5]. This comprehensive screening approach provides quantitative selectivity data, with NVS-PAK1-1 demonstrating exceptional selectivity with an S10-score of 0.003 [4].